molecular formula C24H23NO6 B1227200 1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid

1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid

Cat. No. B1227200
M. Wt: 421.4 g/mol
InChI Key: MJBZORKOZMBVFI-UHFFFAOYSA-N
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Description

1-[2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid is a member of piperidines.

Scientific Research Applications

Aryloxyacetic Acid Derivatives

Kitagawa et al. (1991) studied various aryloxyacetic acid derivatives, including 1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid. They found that certain derivatives displayed potent natriuretic and uricosuric activities. The study focused on understanding the structure-activity relationships of these compounds (Kitagawa et al., 1991).

Structural Characterization of Terflavoxate

Leonardi et al. (1993) conducted a structural characterization of terflavoxate, a compound related to 1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid. The study used various spectroscopic techniques to confirm its structure and revealed a rigid platform formed by the chromone system with two arms, providing insights into its molecular structure (Leonardi et al., 1993).

Novel Tetrazole Derivatives

Megha et al. (2023) synthesized novel tetrazole derivatives related to the compound of interest. These compounds were evaluated for antibacterial and anti-TB activities, showing significant activity against pathogenic strains. The study includes molecular docking studies on targeted enzymes, highlighting the compound's potential biological applications (Megha et al., 2023).

Electrochemical Studies

Naik et al. (2013) investigated the electrochemical behavior of novel Mannich bases bearing a pyrazolone moiety. The research provides insights into the electrochemical properties of compounds structurally similar to 1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid (Naik et al., 2013).

properties

Product Name

1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

1-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]-4-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C24H23NO6/c1-16-13-22(27)31-20-14-18(7-8-19(16)20)30-15-21(26)25-11-9-24(10-12-25,23(28)29)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,28,29)

InChI Key

MJBZORKOZMBVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid
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1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid
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1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid
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1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid
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1-[2-[(4-Methyl-2-oxo-1-benzopyran-7-yl)oxy]-1-oxoethyl]-4-phenyl-4-piperidinecarboxylic acid

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